molecular formula C32H32N4O2 B14402105 2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide] CAS No. 89474-06-6

2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]

Cat. No.: B14402105
CAS No.: 89474-06-6
M. Wt: 504.6 g/mol
InChI Key: AIZPZBKNJKOTFV-UHFFFAOYSA-N
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Description

2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide]: is a complex organic compound characterized by the presence of a piperazine ring linked to two biphenyl groups through acetamide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide] typically involves the reaction of piperazine with N-([1,1’-biphenyl]-3-yl)acetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like piperidine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide linkages, potentially converting them into amine groups.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

Chemistry: In chemistry, 2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its ability to interact with various biological targets makes it a valuable tool for probing biochemical pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .

Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings. Its structural properties contribute to the enhancement of material performance .

Mechanism of Action

The mechanism of action of 2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and biphenyl groups facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide] lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

89474-06-6

Molecular Formula

C32H32N4O2

Molecular Weight

504.6 g/mol

IUPAC Name

2-[4-[2-oxo-2-(3-phenylanilino)ethyl]piperazin-1-yl]-N-(3-phenylphenyl)acetamide

InChI

InChI=1S/C32H32N4O2/c37-31(33-29-15-7-13-27(21-29)25-9-3-1-4-10-25)23-35-17-19-36(20-18-35)24-32(38)34-30-16-8-14-28(22-30)26-11-5-2-6-12-26/h1-16,21-22H,17-20,23-24H2,(H,33,37)(H,34,38)

InChI Key

AIZPZBKNJKOTFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C5=CC=CC=C5

Origin of Product

United States

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